molecular formula C10H12BrNO3 B8158210 3-Bromo-5-(2-methoxyethoxy)benzamide

3-Bromo-5-(2-methoxyethoxy)benzamide

Cat. No.: B8158210
M. Wt: 274.11 g/mol
InChI Key: PXSJMKFDJWQUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2-methoxyethoxy)benzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position and a 2-methoxyethoxy group at the 5-position of the benzamide scaffold. For example, brominated methoxybenzoic acid derivatives, such as 2-Bromo-5-methoxybenzoic acid, are synthesized via bromination of methoxybenzoic acid precursors in ethyl acetate at elevated temperatures (55–70°C) . The subsequent conversion of such acids to benzamides likely involves coupling with amines, a common strategy in benzamide synthesis .

Its bromine atom may contribute to steric or electronic effects, modulating interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

3-bromo-5-(2-methoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-14-2-3-15-9-5-7(10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSJMKFDJWQUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-methoxyethoxy)benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the 2-methoxyethoxy group. One common method involves the following steps:

    Bromination: A benzamide precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the desired position.

    Etherification: The brominated intermediate is then reacted with 2-methoxyethanol in the presence of a base such as potassium carbonate or sodium hydride to form the 2-methoxyethoxy group.

Industrial Production Methods

Industrial production of 3-Bromo-5-(2-methoxyethoxy)benzamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-5-(2-methoxyethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-methoxyethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the 2-methoxyethoxy group can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name / ID Substituents Biological Activity / Key Findings Reference
3-Bromo-5-(2-methoxyethoxy)benzamide 3-Br, 5-(2-methoxyethoxy) Inference: Potential enzyme inhibition
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) 2-tetradecanoylamino, 1-(3-carboxyphenyl) 79% PCAF HAT inhibition at 100 μM
(S)-5-Bromo-2,3-dimethoxybenzamide (6) 5-Br, 2,3-dimethoxy, pyrrolidinylmethyl High dopamine D2 receptor affinity; antipsychotic activity
N-Cyclopentyl-2-methoxybenzamide 2-methoxy, N-cyclopentyl Inference: Structural analog for solubility studies
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 5-Br, 2-fluoro, N-(2-methoxyphenyl) Molecular weight: 324.15 g/mol
Key Observations:

Conversely, methoxy groups at specific positions (e.g., 2,3-dimethoxy in compound 6) enhance dopamine D2 receptor binding, critical for antipsychotic effects . The 2-methoxyethoxy group in the target compound may balance hydrophilicity and steric effects, though direct activity data are lacking.

Bromine’s Role :

  • Bromine at the 5-position (compound 6) enhances receptor selectivity in antipsychotic agents, while its placement at the 3-position (target compound) could alter electronic interactions with enzyme active sites.

Toxicity and Pharmacokinetics :

  • Benzamide neuroleptics (e.g., amisulpride, tiapride) share structural similarities, leading to challenges in toxicological differentiation . The target compound’s bromine and methoxyethoxy groups may reduce neuroleptic side effects compared to these derivatives.

Physicochemical Properties

Table 2: Physicochemical Comparison
Property 3-Bromo-5-(2-methoxyethoxy)benzamide 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (S)-5-Bromo-2,3-dimethoxybenzamide
Molecular Weight (g/mol) ~342.2 (estimated) 324.15 397.3 (calculated)
Key Substituents 3-Br, 5-(2-methoxyethoxy) 5-Br, 2-fluoro, N-(2-methoxyphenyl) 5-Br, 2,3-dimethoxy
Solubility Moderate (polar groups) Low (fluorine, aromatic rings) Low (lipophilic substituents)
  • The 2-methoxyethoxy group likely improves aqueous solubility compared to halogenated or purely aromatic analogs.
  • Fluorine in compound 8 (Table 2) may enhance metabolic stability but reduce solubility .

Biological Activity

3-Bromo-5-(2-methoxyethoxy)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16BrNO3
  • Molecular Weight : 302.17 g/mol
  • Structure : The compound features a bromine atom and a methoxyethoxy group attached to a benzamide structure, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of 3-Bromo-5-(2-methoxyethoxy)benzamide has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines and its potential as an antibacterial agent.

Cytotoxicity

Research has shown that similar benzamide derivatives exhibit potent cytotoxicity against different cancer cell lines. For instance, studies on related compounds indicate that many benzamide derivatives can induce cell cycle arrest and apoptosis in cancer cells. Specifically, some compounds demonstrated IC50 values below 6.5 µM against Molt-3 leukemia cells, suggesting significant antiproliferative effects .

The mechanism by which 3-Bromo-5-(2-methoxyethoxy)benzamide exerts its biological effects may involve several pathways:

  • Cell Cycle Arrest : Similar compounds have been reported to cause S-phase arrest in the cell cycle, which inhibits DNA replication and cellular proliferation .
  • Apoptosis Induction : Compounds with similar structures can activate apoptotic pathways, leading to programmed cell death in cancerous cells.
  • Antioxidant Activity : Some derivatives have shown enhanced antioxidant properties, potentially reducing oxidative stress within cells, which is linked to various diseases, including cancer .

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • A study focusing on methoxy-substituted benzimidazole carboxamides revealed that compounds with similar structural motifs exhibited significant antiproliferative activity against MCF-7 breast cancer cells (IC50 = 1.2–5.3 µM). This suggests that substituents like methoxy groups can enhance biological activity .
  • Cytotoxicity Against Leukemia Cells :
    • Research into bromopropionylamino-benzamides highlighted their cytotoxic effects on Molt-3 leukemia cells, with several compounds showing low micromolar cytotoxicity. This indicates a potential pathway for further investigation into the efficacy of 3-Bromo-5-(2-methoxyethoxy)benzamide against similar cell lines .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Biological Activity
3-Bromo-5-(2-methoxyethoxy)benzamideTBDPotential cytotoxicity and S-phase arrest
3-(2'-bromopropionylamino)-benzamide<6.5Cytotoxic against Molt-3 leukemia cells
N-methyl-substituted benzimidazoles1.2–5.3Antiproliferative against MCF-7 cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.